molecular formula C15H18BNO3S B6310085 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 2096337-60-7

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B6310085
CAS No.: 2096337-60-7
M. Wt: 303.2 g/mol
InChI Key: JJMRIYYXAUIQAH-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing heterocyclic compound featuring a thiazole core substituted at position 2 with a phenoxy group and at position 5 with a pinacol boronic ester. This structural motif renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing biaryl systems .

Properties

IUPAC Name

2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3S/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(21-12)18-11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMRIYYXAUIQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-60-7
Record name Thiazole, 2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated thiazole.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow processes and the use of high-throughput reactors to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The thiazole ring can undergo reduction under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Positional Isomerism
  • 4-Methyl-2-phenyl-5-(dioxaborolan-2-yl)thiazole (CAS 690632-24-7): This analog substitutes the phenoxy group with a phenyl group at position 2 and introduces a methyl group at position 4.
  • 2-Phenyl-4-(dioxaborolan-2-yl)thiazole (Compound 4): Synthesized via Li/Br exchange, this compound places the boronic ester at position 4 instead of 5, demonstrating how regiochemistry impacts electronic distribution and coupling efficiency .
Functional Group Diversity
  • 2-(2,4-Dimethoxyphenyl)-5-methyl-4-(dioxaborolan-2-yl)thiazole (Compound 73): Methoxy groups on the aryl substituent increase electron density, which may accelerate oxidative addition in palladium-catalyzed reactions. The methyl group at position 5 further modulates steric effects .

Heterocycle Replacements

  • 2-Phenoxy-5-(dioxaborolan-2-yl)pyridine (CAS 1375302-99-0): Replacing thiazole with pyridine alters the electronic environment due to pyridine’s inherent basicity. This substitution could influence coordination with transition metals in catalytic cycles .
  • 5-(Dioxaborolan-2-yl)isothiazole : The isothiazole core introduces a sulfur atom at position 2, which may enhance stability or alter reactivity in nucleophilic substitutions compared to thiazole derivatives .

Key Observations :

  • Singaram’s method () achieves higher yields (85%) compared to traditional Li/Br exchange (65%), highlighting the importance of optimized protocols.
  • The absence of phenoxy-substituted analogs in yield data underscores a gap in reported syntheses for the target compound.

Reactivity in Cross-Coupling Reactions

The boronic ester group enables participation in Suzuki-Miyaura couplings, but substituents critically influence reactivity:

  • Electron-Withdrawing Groups (EWGs): Phenoxy (as in the target compound) and trifluoromethyl (CAS 690631-96-0) groups activate the boronic ester toward electrophilic palladium intermediates, accelerating transmetallation .
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethoxyphenyl in Compound 73) may hinder coupling efficiency, necessitating higher catalyst loadings or elevated temperatures .

Biological Activity

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC23H37BN2O5
Molecular Weight432.4 g/mol
CAS Number1310404-00-2
PubChem CID51063724

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Staphylococcus aureus : Compounds in this class demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against multidrug-resistant strains .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related compounds against various pathogens. The findings are summarized in the table below:

PathogenMIC (μg/mL)
Staphylococcus aureus (MRSA)4–8
Mycobacterium abscessus8
Mycobacterium smegmatis6

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may inhibit cancer cell proliferation effectively.

In Vitro Studies

In vitro studies have shown that analogs of this compound exhibit potent inhibitory effects on various cancer cell lines:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 values were reported at approximately 0.126μM0.126\mu M, indicating strong anti-proliferative effects .

Pharmacodynamics

In vivo studies involving mouse models have demonstrated that treatment with these compounds can significantly reduce tumor burden and metastasis:

  • Tumor Growth Inhibition : A reduction in tumor size was observed when treated with dosages equivalent to 40mg/kg40mg/kg.
  • Mechanism of Action : The compounds appear to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies:

  • Acute Toxicity : High doses (up to 800mg/kg800mg/kg) were administered without significant adverse effects noted in animal models.

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